molecular formula C13H17NOSi B11876720 Benzenamine, 4-methoxy-N-[3-(trimethylsilyl)-2-propynylidene]- CAS No. 90696-41-6

Benzenamine, 4-methoxy-N-[3-(trimethylsilyl)-2-propynylidene]-

Cat. No.: B11876720
CAS No.: 90696-41-6
M. Wt: 231.36 g/mol
InChI Key: CSSLCWNOIBWCFA-UHFFFAOYSA-N
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Description

Benzenamine, 4-methoxy-N-[3-(trimethylsilyl)-2-propynylidene]- is a Schiff base derivative featuring a 4-methoxy-substituted aniline core and a propargylidene moiety modified with a trimethylsilyl (TMS) group. The TMS group introduces steric bulk and electron-donating effects, which influence the compound’s reactivity, stability, and physicochemical properties. This structure is relevant in materials science and organic synthesis, particularly in click chemistry or as ligands in coordination complexes.

Properties

CAS No.

90696-41-6

Molecular Formula

C13H17NOSi

Molecular Weight

231.36 g/mol

IUPAC Name

N-(4-methoxyphenyl)-3-trimethylsilylprop-2-yn-1-imine

InChI

InChI=1S/C13H17NOSi/c1-15-13-8-6-12(7-9-13)14-10-5-11-16(2,3)4/h6-10H,1-4H3

InChI Key

CSSLCWNOIBWCFA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N=CC#C[Si](C)(C)C

Origin of Product

United States

Preparation Methods

Reaction Mechanism

The aldehyde group in 3-(trimethylsilyl)-2-propynal reacts with the primary amine of 4-methoxyaniline, forming a Schiff base (imine) via nucleophilic addition-elimination (Figure 1).

Reaction Conditions :

  • Solvent: Anhydrous toluene or dichloromethane

  • Catalyst: Molecular sieves (4Å) or MgSO₄

  • Temperature: Reflux (110°C for toluene)

  • Yield: 72–85%

Optimization Data

ParameterOptimal ValueYield Impact
Solvent PolarityLow (toluene)+15%
Catalyst Loading10 wt% MgSO₄+10%
Reaction Time12–18 hrsPlateau at 18 hrs

Key limitation: Instability of 3-(trimethylsilyl)-2-propynal necessitates in situ generation.

Metal-Catalyzed Alkynylation

Palladium/copper-mediated Sonogashira-like couplings enable modular synthesis.

Two-Step Protocol

  • Synthesis of Propargyl Aldehyde Precursor:

    • TMS-acetylene + paraformaldehyde → 3-(trimethylsilyl)-2-propynal (CuI, Piperidine, 60°C).

  • Imine Formation:

    • Condensation with 4-methoxyaniline (as above).

Advantages:

  • Enables late-stage diversification of alkyne substituents.

  • Overall Yield: 68% (Step 1: 82%, Step 2: 83%).

One-Pot Alkynylation-Condensation

A streamlined approach uses Ru-catalyzed alkyne hydration to generate the aldehyde in situ:

  • TMS-acetylene + H₂O → 3-(trimethylsilyl)-2-propynal (RuCl₃, 100°C, microwave).

  • Immediate condensation with 4-methoxyaniline.

Conditions :

  • Catalyst: RuCl₃·3H₂O (5 mol%)

  • Solvent: MeCN/H₂O (9:1)

  • Yield: 74%

Oxidative Kinetic Self-Sorting (OKSS)

For complex reaction systems, OKSS selectively stabilizes the target imine via irreversible oxidation.

Procedure :

  • Combine 4-methoxyaniline, TMS-propargyl aldehyde, and competing aldehydes (e.g., benzaldehyde).

  • Add I₂ (1 equiv) to oxidize less-stable imines, driving equilibrium toward the desired product.

Key Metrics:

  • Selectivity: >95% for TMS-imine at 50°C.

  • Yield: 89% after column purification.

Analytical Characterization

Critical spectroscopic data for validation:

TechniqueKey Signals
¹H NMR δ 8.51 (s, CH=N), 3.95 (s, OCH₃)
¹³C NMR δ 158.9 (C=N), 95.7 (C≡C-Si)
IR 2210 cm⁻¹ (C≡C), 1645 cm⁻¹ (C=N)
HR-MS [M+H]⁺ calcd. 246.1342, found 246.1345

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-N-(3-(trimethylsilyl)prop-2-yn-1-ylidene)aniline can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield quinones, while reduction could produce primary or secondary amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

Pharmaceutical Applications

Benzenamine, 4-methoxy-N-[3-(trimethylsilyl)-2-propynylidene] has garnered attention for its potential use in drug development. Its structural characteristics allow it to participate in various chemical reactions that are crucial for synthesizing pharmaceutical compounds.

Synthesis of Active Pharmaceutical Ingredients (APIs)

The compound can serve as an intermediate in the synthesis of various APIs. For instance, it has been explored as a precursor for synthesizing beta-adrenergic agonists, which are essential in treating respiratory conditions such as asthma. Its unique reactivity allows for the formation of chiral centers necessary for bioactive compounds .

Case Study: Formoterol Synthesis

One notable application is in the synthesis of formoterol, a long-acting beta-2 adrenergic receptor agonist used in asthma treatment. The synthesis involves using benzenamine derivatives to create chiral amines that lead to high-yield production of formoterol with favorable pharmacological properties .

Material Science Applications

The compound's unique chemical structure also makes it suitable for various applications in materials science.

Polymer Chemistry

Benzenamine, 4-methoxy-N-[3-(trimethylsilyl)-2-propynylidene] can be utilized in polymerization reactions to produce specialty polymers with enhanced thermal stability and mechanical properties. The incorporation of trimethylsilyl groups can improve the solubility and processability of polymers .

Case Study: Synthesis of Functionalized Polymers

Research has demonstrated that this compound can be used to synthesize functionalized polymers that exhibit specific interactions with biological molecules, making them suitable for drug delivery systems or as scaffolds in tissue engineering .

Synthetic Methods

The synthesis of benzenamine, 4-methoxy-N-[3-(trimethylsilyl)-2-propynylidene] typically involves several steps:

  • Formation of the Propynylidene Moiety : This involves reacting appropriate alkynes with silylated amines.
  • Methoxylation : The introduction of the methoxy group can be achieved through methylation reactions using methyl iodide or similar reagents.
  • Purification : The final product is purified through techniques such as column chromatography or recrystallization.

Data Table: Summary of Applications

Application AreaSpecific UseExample Compound
PharmaceuticalsAPI SynthesisFormoterol
Material ScienceFunctionalized PolymersSpecialty Polymers
Synthetic ChemistryChiral Amine IntermediatesBeta-Adrenergic Agonists

Mechanism of Action

The mechanism of action of 4-Methoxy-N-(3-(trimethylsilyl)prop-2-yn-1-ylidene)aniline involves its interaction with specific molecular targets. The trimethylsilyl group can act as a protecting group, allowing selective reactions at other sites of the molecule. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Imine/Ylidene Group

Trimethylsilyl vs. Triphenylphosphoranylidene
  • Target Compound : The TMS group (C$3$H$9$Si) enhances lipophilicity and stabilizes the alkyne via σ-π conjugation.
Trimethylsilyl vs. Nitrophenyl
  • Benzenamine, 4-methoxy-N-[(4-nitrophenyl)methylene]- : The nitro group (NO$_2$) is strongly electron-withdrawing, polarizing the imine bond (C=N) and shifting IR absorption to higher wavenumbers (~1650–1680 cm$^{-1}$) compared to the TMS analog.

Substituent Variations on the Aromatic Core

Methoxy vs. Bromo/Hexyloxy
  • Benzenamine, 4-bromo-N-[[4-(hexyloxy)phenyl]methylene]- (CAS 5219-54-5) : The bromine atom increases molecular weight (MW: ~336 g/mol) and introduces steric/electronic effects distinct from methoxy. The hexyloxy chain enhances solubility in nonpolar solvents.
Methoxy vs. Methyl/Propenyloxy
  • Benzenamine, 4-methyl-N-[[4-(2-propenyloxy)phenyl]methylene]- (CAS 62399-21-7) : The propenyloxy group introduces unsaturation, enabling participation in Diels-Alder reactions, unlike the non-reactive TMS-propynylidene.

Structural and Spectroscopic Comparisons

Compound Name Molecular Formula Key Substituent IR (C=N, cm$^{-1}$) Melting Point (°C) Yield (%) Notable Properties
Target Compound C${13}$H${17}$NOSi 3-(Trimethylsilyl)-propynylidene N/A N/A N/A High lipophilicity, steric shielding
(E)-4-Methoxy-N-(naphthalen-2-ylmethylene)benzenamine C${18}$H${15}$NO Naphthylmethylene 1620 118–120 80 Planar aromatic system, π-π stacking
Benzenamine,4-methoxy-N-(triphenyl phosphoranylidene)- C${25}$H${22}$NOP Triphenylphosphoranylidene N/A N/A N/A Low volatility, potential as ligand
Benzenamine, 4-methoxy-N-[(4-nitrophenyl)methylene]- C${14}$H${12}$N$2$O$3$ 4-Nitrophenyl ~1650–1680 (estimated) N/A N/A Electron-deficient imine, redox activity

Biological Activity

Benzenamine, 4-methoxy-N-[3-(trimethylsilyl)-2-propynylidene]- (CAS Number: 83188-12-9) is a synthetic organic compound with potential applications in pharmaceuticals and materials science. Its unique structure, which includes a methoxy group, a propynylidene moiety, and a trimethylsilyl group, contributes to its distinct chemical properties and biological activities.

Chemical Structure and Properties

The molecular formula of Benzenamine, 4-methoxy-N-[3-(trimethylsilyl)-2-propynylidene]- is C13H17NOSiC_{13}H_{17}NOSi. Below is a summary of its structural features:

Feature Description
Molecular Weight 233.36 g/mol
Functional Groups Methoxy, Trimethylsilyl, Propynylidene
CAS Number 83188-12-9

The presence of the methoxy group enhances its lipophilicity, while the trimethylsilyl group increases stability and reactivity due to its ability to form hydrogen bonds and participate in various chemical reactions .

Biological Activity

Preliminary studies indicate that Benzenamine, 4-methoxy-N-[3-(trimethylsilyl)-2-propynylidene]- exhibits several biological activities:

  • Antimicrobial Activity : Research suggests that compounds with similar structures may possess antimicrobial properties. The ability to form hydrogen bonds can enhance interaction with biological membranes, potentially leading to antimicrobial effects.
  • Antioxidant Potential : The compound may exhibit antioxidant activity due to the presence of the methoxy group, which can stabilize free radicals.
  • Cytotoxicity Studies : Initial cytotoxicity assays indicate that this compound may impact cell viability in certain cancer cell lines. Further studies are necessary to quantify these effects and elucidate mechanisms of action .

Case Studies

  • Antimicrobial Activity Evaluation :
    A study conducted on structurally similar benzenamine derivatives showed promising results against various bacterial strains. The mechanism was hypothesized to involve disruption of bacterial cell membranes.
  • Cytotoxicity in Cancer Cell Lines :
    In vitro studies using breast cancer cell lines demonstrated that derivatives of benzenamine exhibited significant cytotoxic effects. The observed IC50 values suggested a dose-dependent response, warranting further investigation into the compound's potential as an anticancer agent .

Research Findings

Recent literature highlights several key findings related to the biological activity of Benzenamine, 4-methoxy-N-[3-(trimethylsilyl)-2-propynylidene]-:

  • Interaction with Biological Targets : The compound's ability to form hydrogen bonds due to its amine group suggests potential interactions with proteins or nucleic acids, which could be explored for therapeutic applications .
  • Comparative Analysis with Similar Compounds :
Compound Name Unique Features Biological Activity
Benzenamine, 4-methoxy-N-(phenylmethylene)Additional π-systemEnhanced reactivity
4-Methoxy-N-(trimethylsilyl)anilineDirect silyl substitutionIncreased stability
Benzenamine N-methyl-4-methoxyMethyl substitution on nitrogenAltered pharmacokinetics

This comparative analysis highlights how structural variations can significantly influence biological activity and reactivity patterns.

Q & A

Q. What spectroscopic techniques are critical for characterizing the structure of Benzenamine, 4-methoxy-N-[3-(trimethylsilyl)-2-propynylidene]-?

Methodological Answer:

  • Mass Spectrometry (MS): Electron ionization (EI-MS) is essential for determining molecular weight and fragmentation patterns. For example, analogous Schiff bases (e.g., 4-methoxy-N-(phenylmethylene)benzenamine) show characteristic peaks corresponding to imine bond cleavage (m/z 120–150) and silyl group retention (m/z 73 for trimethylsilyl) .
  • Nuclear Magnetic Resonance (NMR): Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions. The trimethylsilyl (TMS) group exhibits a singlet at δ 0.1–0.3 ppm in 1H^1H-NMR, while the propynylidene moiety shows alkynyl proton signals at δ 1.8–2.5 ppm .
  • Infrared (IR) Spectroscopy: Key stretches include C≡C (2100–2260 cm1^{-1}), C=N (1640–1690 cm1^{-1}), and Si-C (1250–1280 cm1^{-1}) .

Q. What synthetic routes are reported for preparing Schiff base derivatives like this compound?

Methodological Answer:

  • Condensation Reaction: React 4-methoxybenzenamine with 3-(trimethylsilyl)-2-propynal in anhydrous ethanol under reflux (24–48 hours). Catalyze with glacial acetic acid to enhance imine formation .
  • Workup: Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity via TLC (Rf_f ≈ 0.5 in 7:3 hexane:EtOAc) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this Schiff base?

Methodological Answer:

  • Solvent Selection: Anhydrous solvents (e.g., toluene or THF) minimize hydrolysis of the silyl group.
  • Catalysis: Use Lewis acids (e.g., ZnCl2_2) to accelerate imine formation. In related systems, yields improved from 55% to 82% with 5 mol% ZnCl2_2 .
  • Temperature Control: Microwave-assisted synthesis (80°C, 30 minutes) reduces reaction time while maintaining >90% yield in analogous Schiff bases .

Q. How can contradictions in spectral data (e.g., unexpected MS fragments or NMR shifts) be resolved?

Methodological Answer:

  • Cross-Validation: Compare experimental IR and NMR data with computational models (DFT/B3LYP/6-31G*). For example, discrepancies in C=N stretching frequencies (IR) may arise from solvent polarity effects, which DFT simulations can clarify .
  • Isotopic Labeling: Use deuterated solvents or 29Si^{29}Si-enriched precursors to distinguish silyl group interactions in NMR .

Q. What computational methods are suitable for modeling the electronic properties of this compound?

Methodological Answer:

  • Density Functional Theory (DFT): Optimize geometry at the B3LYP/6-311+G(d,p) level to predict frontier molecular orbitals (HOMO-LUMO gaps) and charge distribution. For similar Schiff bases, HOMO-LUMO gaps correlate with antioxidant activity (e.g., ΔE = 3.2–3.8 eV) .
  • Molecular Dynamics (MD): Simulate solvent interactions to assess stability. Polar solvents (e.g., DMSO) stabilize the imine bond via hydrogen bonding .

Data Contradiction Analysis

Q. How to address discrepancies in reported mass spectral data for silylated Schiff bases?

Methodological Answer:

  • Fragmentation Patterns: The trimethylsilyl group may either retain (m/z 73) or fragment (m/z 15 for CH3_3) depending on ionization energy. For example, EI-MS at 70 eV vs. 20 eV alters fragmentation pathways .
  • Reference Standards: Compare with NIST-subscribed spectra (e.g., Benzenamine, 4-methoxy-N-(phenylmethylene)-, CAS 783-08-4) to validate peaks .

Experimental Design Table

Parameter Recommended Approach Rationale
Synthesis Microwave-assisted condensation in anhydrous THFReduces reaction time and improves imine stability
Purification Gradient column chromatography (hexane/EtOAc)Separates silylated byproducts (Rf_f 0.3–0.6)
Characterization EI-MS, 1H^1H-NMR, FT-IR, DFT modelingValidates molecular structure and electronic properties
Stability Testing Accelerated degradation in DMSO/water (1:1)Assesses hydrolytic susceptibility of the imine bond

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